REACTION_CXSMILES
|
[C:1]([O:4][CH2:5][C:6]#[C:7][CH2:8][O:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)(=[O:3])[CH3:2].[Cl:16][S:17](O)(=[O:19])=[O:18].C(Cl)(=O)C(Cl)=O>ClCCl>[C:1]([O:4][CH2:5][C:6]#[C:7][CH2:8][O:9][C:10]1[CH:11]=[CH:12][C:13]([S:17]([Cl:16])(=[O:19])=[O:18])=[CH:14][CH:15]=1)(=[O:3])[CH3:2]
|
Name
|
|
Quantity
|
11 L
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC#CCOC1=CC=CC=C1
|
Name
|
|
Quantity
|
2.04 kg
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.73 L
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
|
Name
|
|
Quantity
|
1.13 L
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
intermediate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
sulfonic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
5-L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-7.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 1–2 h at 18–22° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 22-L reactor was equipped with a thermometer, a water condenser
|
Type
|
ADDITION
|
Details
|
was charged
|
Type
|
TEMPERATURE
|
Details
|
maintaining temperature between −5 and 0° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
the cooling bath was removed
|
Type
|
ADDITION
|
Details
|
DMF (155 mL, 146 g) was added portion wise
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux (38–40° C.)
|
Type
|
TEMPERATURE
|
Details
|
maintaining gentle reflux
|
Type
|
TEMPERATURE
|
Details
|
reflux
|
Type
|
CUSTOM
|
Details
|
The completion of reaction
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to 18–22° C.
|
Type
|
STIRRING
|
Details
|
stirred for 16 h
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched into a 50-L reactor with 5 L of cold (5 to 10° C.) water
|
Type
|
STIRRING
|
Details
|
stirred for 10–20 min
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature below 20° C
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with (2 L) of fresh dichloromethane
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with 4 L of sodium bicarbonate solution until pH=7–8
|
Type
|
CUSTOM
|
Details
|
The dichloromethane layer was separated
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo at 35–40° C. to a volume of 5 to 7 L
|
Type
|
ADDITION
|
Details
|
This solution was mixed with 3 kg of silica gel
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo until a free-flowing powder
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
CUSTOM
|
Details
|
The silica gel powder was transferred to a filter funnel with a Celite bed
|
Type
|
WASH
|
Details
|
eluted with 22 L of isopropyl ether
|
Type
|
CONCENTRATION
|
Details
|
The ether solution was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield about 3 L of a slightly viscous liquid
|
Type
|
STIRRING
|
Details
|
stirred for 16–18 h at 18–22° C
|
Type
|
CUSTOM
|
Details
|
Crystallization
|
Type
|
WAIT
|
Details
|
began after several hours
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
CUSTOM
|
Details
|
continued at low temperature (0 to −10° C.)
|
Type
|
FILTRATION
|
Details
|
The solid was filtered on Buchner funnel
|
Type
|
WASH
|
Details
|
washed with 2 L of cold (5° C.) IPE
|
Type
|
CUSTOM
|
Details
|
dried under vacuum (30 mm) at 18–20° C.
|
Type
|
CUSTOM
|
Details
|
to yield 1.1 kg (55%, HPLC strength 94.8%) of product
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)OCC#CCOC1=CC=C(C=C1)S(=O)(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |